amine](/img/structure/B13277736.png)
[(3-Methoxyphenyl)methyl](2-methylbutyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Methoxyphenyl)methylamine is an organic compound with the molecular formula C13H21NO. This compound features a methoxyphenyl group attached to a methylbutylamine chain. It is a member of the amine class of compounds, which are characterized by the presence of a nitrogen atom bonded to alkyl or aryl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxyphenyl)methylamine typically involves the reaction of 3-methoxybenzyl chloride with 2-methylbutylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the amine group.
Industrial Production Methods
On an industrial scale, the production of (3-Methoxyphenyl)methylamine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
(3-Methoxyphenyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted aromatic compounds depending on the substituent introduced.
Scientific Research Applications
(3-Methoxyphenyl)methylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2-Methoxyphenyl)methylamine
- (4-Methoxyphenyl)methylamine
- (3-Methoxyphenyl)methylamine
Uniqueness
(3-Methoxyphenyl)methylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the methoxy group and the length of the alkyl chain can significantly influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C13H21NO |
|---|---|
Molecular Weight |
207.31 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-2-methylbutan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-4-11(2)9-14-10-12-6-5-7-13(8-12)15-3/h5-8,11,14H,4,9-10H2,1-3H3 |
InChI Key |
RDILZAKXNUEOFM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CNCC1=CC(=CC=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



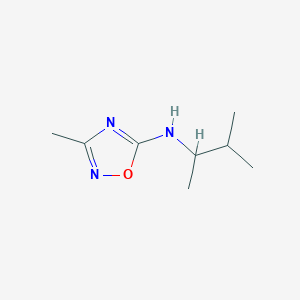

![2-[2-(4-Methylphenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13277665.png)
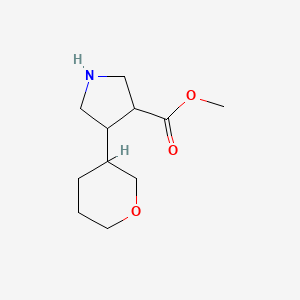
amine](/img/structure/B13277673.png)
![3-Amino-2-[(3-fluorophenyl)methyl]-1-(morpholin-4-yl)propan-1-one](/img/structure/B13277674.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methoxy-3-methylbutanoic acid](/img/structure/B13277689.png)
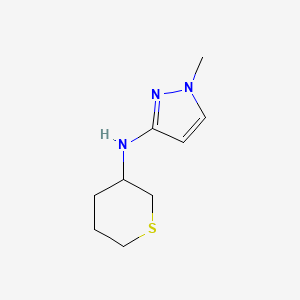
amine](/img/structure/B13277705.png)
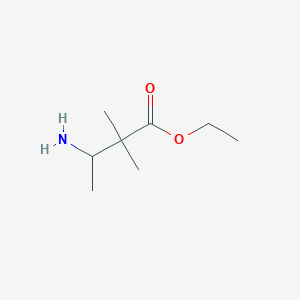
![2-iodo-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline](/img/structure/B13277716.png)
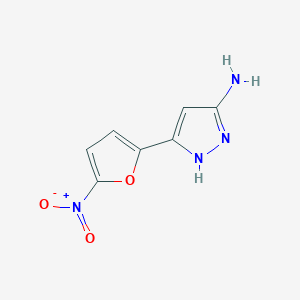
![5,6-Dimethyl-2-[(methylamino)methyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13277729.png)
